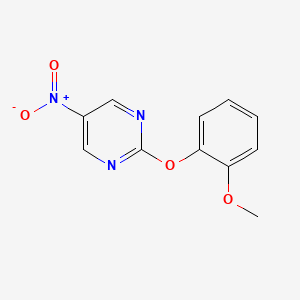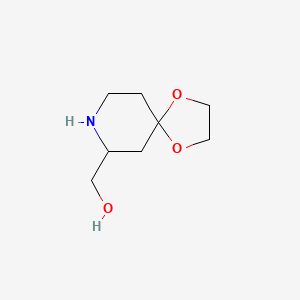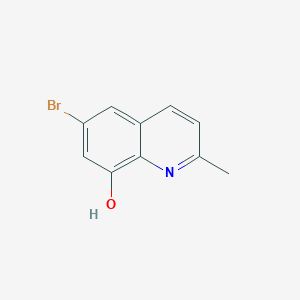
8-Quinazolinecarboxaldehyde, 5-bromo-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinazolinecarboxaldehyde, 5-bromo-, oxime is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinazolinecarboxaldehyde, 5-bromo-, oxime typically involves the bromination of quinazolinecarboxaldehyde followed by the formation of the oxime derivative. One common method includes the reaction of quinazolinecarboxaldehyde with bromine in the presence of a suitable solvent like chloroform . The resulting 5-bromoquinazolinecarboxaldehyde is then treated with hydroxylamine hydrochloride in ethanol to form the oxime derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and subsequent oxime formation under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Quinazolinecarboxaldehyde, 5-bromo-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
8-Quinazolinecarboxaldehyde, 5-bromo-, oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential anti-cancer and anti-bacterial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 8-Quinazolinecarboxaldehyde, 5-bromo-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may inhibit certain enzymes or proteins involved in disease processes. Additionally, the bromine atom can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
5,7-Dibromo-8-hydroxyquinoline: Exhibits similar biological activities but with different reactivity due to the presence of two bromine atoms.
Uniqueness: 8-Quinazolinecarboxaldehyde, 5-bromo-, oxime is unique due to the presence of both the oxime and bromine groups, which confer distinct reactivity and biological activities. This combination makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
1445781-44-1 |
|---|---|
Formule moléculaire |
C9H6BrN3O |
Poids moléculaire |
252.07 g/mol |
Nom IUPAC |
N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H6BrN3O/c10-8-2-1-6(3-13-14)9-7(8)4-11-5-12-9/h1-5,14H |
Clé InChI |
YKZDSVHVOYVKBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=NC=NC2=C1C=NO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


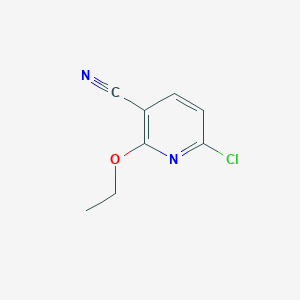
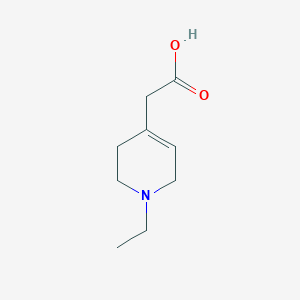

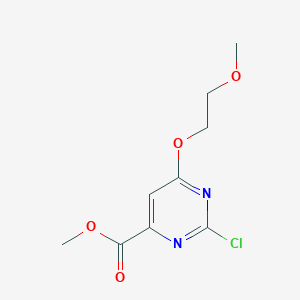

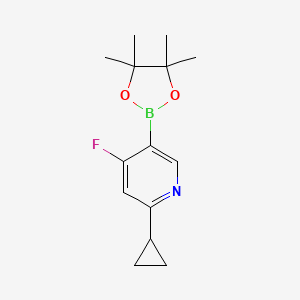
![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)
![4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13980812.png)

![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)

